molecular formula C11H10ClFO3 B1530404 4-Chloro-3-ethoxy-2-fluorocinnamic acid CAS No. 1324063-26-4

4-Chloro-3-ethoxy-2-fluorocinnamic acid

Cat. No. B1530404
M. Wt: 244.64 g/mol
InChI Key: PJYOROFBBRKJCT-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-ethoxy-2-fluorocinnamic acid is a laboratory chemical . It has a molecular weight of 244.65 . The IUPAC name for this compound is (2E)-3-(4-chloro-3-ethoxy-2-fluorophenyl)-2-propenoic acid .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-3-ethoxy-2-fluorocinnamic acid is 244.65 . The storage temperature is ambient . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available from the search results.

Scientific Research Applications

Analytical Methodologies and Biological Activities

The development of sensitive analytical methodologies for quantifying compounds similar to 4-Chloro-3-ethoxy-2-fluorocinnamic acid, such as ferulic acid derivatives, is crucial for their application in various fields, including food industry and health sciences. Such methodologies facilitate the understanding of the compounds' antioxidant properties, which are linked to potential health benefits against disorders related to oxidative stress like cancer and neurodegenerative diseases (Barberousse et al., 2008).

Inhibition Mechanisms in Biochemical Processes

Research on para-substituted cinnamic acid derivatives, including 4-chloro and 4-ethoxycinnamic acids, has provided insights into their inhibition effects on enzymes like tyrosinase. Understanding these inhibition mechanisms is essential for the design of novel inhibitors that could be used in therapeutic applications or in the cosmetic industry to control enzymatic browning and related processes (Cui et al., 2017).

Environmental Biodegradation

The biodegradation of chlorinated cinnamic acid derivatives, including 4-fluorocinnamic acid, is another area of research. Studies on microbial strains capable of degrading such compounds are significant for environmental biotechnology, offering potential solutions for the bioremediation of contaminated sites (Ma Yu, 2013).

Advanced Material Synthesis

The synthesis of specific cinnamic acid derivatives, such as methyl 4-fluorocinnamate, is fundamental in the field of material science, especially for the creation of chiral materials used in pharmaceuticals and advanced technologies. The catalytic processes involved in these syntheses are key for the development of cost-efficient and scalable production methods (C. Si, 2004).

Photodegradation and UV Protection

Understanding the photodegradation of sunscreen ingredients such as 2-ethylhexyl 4-methoxycinnamate, which shares structural similarities with 4-Chloro-3-ethoxy-2-fluorocinnamic acid, is crucial for developing more stable and effective UV protection products. Research in this area contributes to the formulation of sunscreens that provide long-lasting protection without degrading into harmful by-products (Gackowska et al., 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or eye contact, specific first-aid measures are recommended .

properties

IUPAC Name

(E)-3-(4-chloro-3-ethoxy-2-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO3/c1-2-16-11-8(12)5-3-7(10(11)13)4-6-9(14)15/h3-6H,2H2,1H3,(H,14,15)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYOROFBBRKJCT-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1F)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-ethoxy-2-fluorocinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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